molecular formula C21H21IN2O2 B12824805 (8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

Cat. No.: B12824805
M. Wt: 460.3 g/mol
InChI Key: FXYDQHDEAFFCCR-OJACLWKRSA-N
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Description

2-Iodostrychnine is a chemical compound that belongs to the strychnine alkaloid family. It is a derivative of strychnine, a well-known natural product with potent neurotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Iodostrychnine typically involves the iodination of strychnine. One common method is the high specific activity preparation of [2-3 H] strychnine from 2-Iodostrychnine using palladium-catalyzed tritium aromatic dehalogenation . The reaction conditions involve the use of tritium gas (3H2) and 10% palladium on alumina (Pd/Al2O3) in benzene for about 2 hours .

Industrial Production Methods: While specific industrial production methods for 2-Iodostrychnine are not extensively documented, the general approach would involve large-scale iodination of strychnine under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodostrychnine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted strychnine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products.

Scientific Research Applications

2-Iodostrychnine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of radiolabeled compounds for studying biochemical pathways.

    Biology: The compound is utilized in the study of neurotoxic effects and the functioning of neurotransmitter receptors.

    Medicine: Research into potential therapeutic applications and toxicological studies are ongoing.

    Industry: Its unique structure makes it a valuable compound for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodostrychnine is similar to that of strychnine. It acts as a neurotoxin by antagonizing glycine and acetylcholine receptors, primarily affecting the motor nerve fibers in the spinal cord that control muscle contraction . This antagonism leads to uncontrolled muscle contractions and can result in severe neurotoxic effects .

Comparison with Similar Compounds

    Strychnine: The parent compound, known for its potent neurotoxic effects.

    2-Bromostrychnine: Another halogenated derivative with similar properties but different reactivity due to the bromine atom.

    2-Chlorostrychnine: A chlorinated derivative with distinct chemical and biological properties.

Uniqueness of 2-Iodostrychnine: 2-Iodostrychnine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling. This makes it particularly valuable in scientific research for studying biochemical pathways and developing new therapeutic agents .

Properties

Molecular Formula

C21H21IN2O2

Molecular Weight

460.3 g/mol

IUPAC Name

(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C21H21IN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13?,16?,17?,19?,20?,21-/m1/s1

InChI Key

FXYDQHDEAFFCCR-OJACLWKRSA-N

Isomeric SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2[C@@]61C7=C5C=CC(=C7)I

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)I

Origin of Product

United States

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